2-chloro-3-nitro-1H-pyrrole
Overview
Description
2-chloro-3-nitro-1H-pyrrole is a heterocyclic organic compound that features a pyrrole ring substituted with a chlorine atom at the second position and a nitro group at the third position
Mechanism of Action
Target of Action
It’s worth noting that pyrrole derivatives, such as indole, play a significant role in cell biology . They are important types of molecules and natural products that have attracted increasing attention for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives, which are structurally similar to pyrrole, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The physicochemical parameters of indole derivatives, which are structurally similar to pyrrole, have been studied for their impact on bioavailability .
Result of Action
It’s known that indole derivatives show various biologically vital properties . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
It’s known that the synthesis of pyrrole derivatives can be influenced by various factors, including the choice of boron reagents for suzuki–miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-nitro-1H-pyrrole typically involves the nitration of 2-chloropyrrole. One common method is the reaction of 2-chloropyrrole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the third position of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-nitro-1H-pyrrole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-3-amino-1H-pyrrole.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Scientific Research Applications
2-chloro-3-nitro-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Chemistry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1H-pyrrole: Lacks the nitro group, resulting in different chemical reactivity and applications.
3-nitro-1H-pyrrole: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
2-bromo-3-nitro-1H-pyrrole:
Uniqueness
2-chloro-3-nitro-1H-pyrrole is unique due to the presence of both chlorine and nitro substituents on the pyrrole ring. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential for bioreduction, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-nitro-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2/c5-4-3(7(8)9)1-2-6-4/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGSTOYBHWTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80947-09-7 | |
Record name | 2-chloro-3-nitro-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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